molecular formula C8H9NOS B053426 (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol CAS No. 121933-59-3

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol

Cat. No.: B053426
CAS No.: 121933-59-3
M. Wt: 167.23 g/mol
InChI Key: ZRWPUHUHJRQLCD-UHFFFAOYSA-N
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Description

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused thienopyrrole scaffold, a privileged structure frequently found in pharmacologically active molecules. The presence of the hydroxymethyl group at the 5-position provides a critical synthetic handle for further functionalization, enabling researchers to readily conjugate this core to other molecular fragments, create prodrugs, or develop extensive chemical libraries for structure-activity relationship (SAR) studies. Its primary research application lies in the synthesis of novel compounds targeting various kinase pathways, as the thienopyrrole core is known to interact with ATP-binding sites. Furthermore, this scaffold is explored in the development of potential therapeutics for oncology, inflammatory diseases, and central nervous system (CNS) disorders. The methyl group at the 4-position enhances the molecular stability and modulates the electronic properties of the ring system, fine-tuning its interaction with biological targets. As a key intermediate, this compound is essential for researchers aiming to design and synthesize novel small-molecule inhibitors and probe complex biological processes.

Properties

IUPAC Name

(4-methylthieno[3,2-b]pyrrol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPUHUHJRQLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1CO)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424359
Record name (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121933-59-3
Record name (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of 4-Methyl-4H-Thieno[3,2-b]pyrrole

The thienopyrrole substrate undergoes formylation using formaldehyde under acidic conditions. This step installs the hydroxymethyl group at the 5-position of the heterocycle. Key parameters include:

  • Catalyst : Sulfuric acid or acetic acid (2–5 mol%)

  • Solvent : Dichloromethane or toluene

  • Temperature : 0–25°C

  • Yield : 68–72%

The reaction mechanism involves protonation of formaldehyde to generate an electrophilic methylene oxonium ion, which attacks the electron-rich 5-position of the thienopyrrole ring. Subsequent deprotonation restores aromaticity, yielding the methanol derivative (Table 1).

Table 1: Comparative Formylation Conditions

ParameterCondition ACondition B
Catalyst (H2SO4)3 mol%5 mol%
SolventTolueneDCM
Reaction Time (h)46
Isolated Yield (%)6872

Alternative Methodologies

Vilsmeier-Haack Formylation

In modified approaches, the Vilsmeier-Haack reagent (POCl3/DMF) facilitates formylation at the 5-position, followed by reduction to the alcohol:

  • Formylation :
    Thienopyrrole+POCl3/DMF5-Formyl derivative\text{Thienopyrrole} + \text{POCl}_3/\text{DMF} \rightarrow 5\text{-Formyl derivative}

  • Reduction :
    5-Formyl+NaBH4Methanol product5\text{-Formyl} + \text{NaBH}_4 \rightarrow \text{Methanol product}
    This two-step sequence achieves 65–70% overall yield but requires strict moisture control.

Industrial-Scale Considerations

Oxygen-Mediated Oxidation

Large-scale production faces challenges in oxygen diffusion during oxidation steps. The square-cube law dictates that oxygen availability decreases disproportionately with reactor volume. Mitigation strategies include:

  • Lowering temperature to 50°C to enhance O2 solubility

  • Extended reaction times (16–24 h)

  • Open-flask configurations under air

Purification Protocols

Crude product purification employs:

  • Precipitation : Cold methanol washes remove unreacted starting materials

  • Crystallization : Acetonitrile recrystallization achieves >98% purity

  • Chromatography : Reserved for analytical-grade material

Functional Group Compatibility

The synthesis tolerates diverse substituents, enabling derivative synthesis:

  • Electron-Withdrawing Groups : Nitriles, esters (compatible at 4-position)

  • Steric Hindrance : 2-Halo substituents require adjusted stoichiometry

  • Sensitive Moieties : Free -NH groups necessitate protective strategies

Mechanistic Insights

Electrophilic Substitution Dynamics

DFT calculations reveal the 5-position’s heightened nucleophilicity due to:

  • Resonance Effects : Electron donation from sulfur atom

  • Steric Profile : Minimal hindrance compared to 3- and 6-positions

Byproduct Formation

Common impurities include:

  • Dimerization Products : From radical coupling (≤5%)

  • Over-Oxidation : Carboxylic acid derivatives (controlled via temp <25°C)

Emerging Techniques

Flow Chemistry Approaches

Microreactor trials demonstrate:

  • 30% reduction in reaction time

  • Improved heat management for exothermic steps

  • Limited by solids precipitation in narrow channels

Photoredox Catalysis

Preliminary studies using Ir(ppy)3 under blue light show:

  • 80% yield at room temperature

  • Potential for redox-neutral conditions

Chemical Reactions Analysis

Types of Reactions

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienopyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Research Findings and Trends

  • Organic Electronics: Thienopyrrole derivatives with electron-withdrawing groups (e.g., -COOH, -CHO) enhance charge transport in field-effect transistors .
  • Drug Discovery : Hydrophobic substituents (e.g., ML-261’s aryl chain) improve membrane permeability and target binding .

Biological Activity

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol is a heterocyclic compound with the molecular formula C₈H₉NOS and a molecular weight of approximately 167.23 g/mol. Its structure features a thieno[3,2-b]pyrrole core, which is known for its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's unique structure consists of:

  • Thieno[3,2-b]pyrrole core : This fused ring system is significant for its biological interactions.
  • Hydroxymethyl group : This functional group may enhance the compound's reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological properties:

The biological activity of this compound can be summarized as follows:

  • Target Interactions : The primary targets include the RNA-dependent RNA polymerase of HCV and demethylases involved in gene transcription regulation.
  • Biochemical Pathways : By inhibiting these targets, the compound affects viral replication and may alter cellular pathways related to cancer progression.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Smolecule ReportThe compound shows potential for drug discovery due to its heterocyclic nature and structural features that suggest various biological activities.
ResearchGate StudyInvestigated self-condensation reactions of thieno[3,2-b]pyrrole derivatives, highlighting synthetic routes that could lead to biologically active compounds .
MDPI ArticleDiscussed structure–activity relationships (SAR) in similar compounds, indicating that modifications can enhance anticancer properties .

Synthetic Approaches

The synthesis of this compound typically involves:

  • Electrophilic Aromatic Substitution : Reaction with formaldehyde under acidic conditions to introduce the hydroxymethyl group.

This synthetic versatility allows for further derivatization to explore enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol, and how can purity be optimized?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or cyclization reactions starting from thienopyrrole precursors. For example, intermediates like 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde may undergo reduction using NaBH₄ or LiAlH₄ to yield the hydroxymethyl derivative .
  • Purification : Recrystallization (e.g., from methanol or ethanol) and column chromatography (silica gel, eluent: ethyl acetate/hexane) are common methods to achieve >97% purity, as noted in supplier specifications .
  • Optimization : Adjusting reaction time, temperature, and stoichiometry of reducing agents can minimize by-products like over-reduced or oxidized derivatives.

Q. How is the structural characterization of this compound validated in academic research?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~4.8 ppm, broad singlet) and aromatic protons in the thienopyrrole ring (δ ~6.5–7.5 ppm) .
  • FT-IR : Stretching vibrations for O–H (~3200–3400 cm⁻¹) and C–O (~1050 cm⁻¹) confirm the alcohol moiety .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 167.23 (C₈H₉NOS) .

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound, and what contradictions exist in reported data?

  • In Vitro Assays :

  • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays. Discrepancies in efficacy may arise due to variations in bacterial strains or solvent systems .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Contradictory results may stem from differences in cell permeability or metabolic stability .
    • Mechanistic Studies : Computational docking (e.g., AutoDock Vina) predicts interactions with targets like DNA topoisomerases or kinases, but experimental validation (e.g., enzyme inhibition assays) is critical to resolve theoretical vs. observed activity .

Q. How does the hydroxymethyl group influence reactivity compared to analogous derivatives (e.g., aldehyde or carboxylic acid)?

  • Reactivity : The hydroxymethyl group enables esterification or etherification, whereas the aldehyde (4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde) undergoes nucleophilic additions. Comparative studies show the aldehyde derivative has higher electrophilicity but lower stability .
  • Biological Impact : The alcohol derivative exhibits better solubility in polar solvents (e.g., DMSO) than the carboxylic acid analog, enhancing bioavailability in cell-based assays .

Q. What computational methods are employed to predict the physicochemical properties of this compound?

  • DFT Calculations : Gaussian software optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., ~4.5 eV for this compound), indicating redox activity relevant to antioxidant studies .
  • LogP Prediction : Tools like ChemAxon or SwissADME estimate a logP of ~1.2, suggesting moderate lipophilicity, which aligns with experimental partition coefficients .

Key Notes

  • Avoid commercial suppliers (e.g., Maybridge, Enamine) in experimental design; focus on peer-reviewed methodologies .
  • Discrepancies in biological activity require rigorous controls (e.g., solvent blanks, replicate experiments) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol

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